molecular formula C10H6F3NO B12972349 3-(Trifluoromethyl)quinoline 1-oxide

3-(Trifluoromethyl)quinoline 1-oxide

Cat. No.: B12972349
M. Wt: 213.16 g/mol
InChI Key: MHMFCFZBUKSPMT-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoline 1-oxide is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. The presence of a trifluoromethyl group and an N-oxide functional group imparts distinct characteristics to the compound, making it a subject of interest in medicinal chemistry, materials science, and organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)quinoline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinoline 1-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause DNA damage . This property is exploited in designing compounds with antibacterial and anticancer activities. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)quinoline
  • 4-(Trifluoromethyl)quinoline
  • 1-(Trifluoromethyl)isoquinoline
  • 4-(Trifluoromethyl)isoquinoline

Comparison: 3-(Trifluoromethyl)quinoline 1-oxide is unique due to the presence of both the trifluoromethyl group and the N-oxide functional group. This combination imparts distinct chemical reactivity and biological activity compared to other trifluoromethylated quinolines and isoquinolines . The N-oxide group enhances the compound’s ability to participate in redox reactions, while the trifluoromethyl group improves its pharmacokinetic properties .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

1-oxido-3-(trifluoromethyl)quinolin-1-ium

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-5-7-3-1-2-4-9(7)14(15)6-8/h1-6H

InChI Key

MHMFCFZBUKSPMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=[N+]2[O-])C(F)(F)F

Origin of Product

United States

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